The synthesis of momelotinib involves several steps that utilize various organic solvents and reagents. A notable method reported by YM BioSciences includes the following:
Technical details indicate that careful control of reaction conditions is necessary to achieve optimal yields and purity levels .
Momelotinib Mesylate has a complex molecular structure characterized by multiple functional groups that facilitate its inhibitory activity. The chemical structure can be represented as follows:
The compound's three-dimensional conformation allows it to effectively bind to the active sites of Janus kinases, thereby inhibiting their activity .
Momelotinib undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions highlight the compound's pharmacokinetic properties and its interaction dynamics within biological systems .
The mechanism of action for momelotinib involves several key processes:
This multifaceted mechanism underscores momelotinib's potential as a therapeutic agent in hematological malignancies.
Momelotinib Mesylate exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation strategies for clinical use .
Momelotinib has been primarily developed for scientific applications in oncology, particularly for treating myelofibrosis. Its unique ability to alleviate anemia while managing splenomegaly makes it a valuable addition to existing therapies. Ongoing clinical trials continue to explore its efficacy across different patient populations, aiming to establish it as a standard treatment option for those affected by myelofibrosis and potentially other hematological disorders .
Momelotinib mesylate binds competitively to the ATP-binding pocket of JAK1 and JAK2 kinases, disrupting their catalytic activity. The inhibitor’s aminopyrimidine core forms critical hydrogen bonds with hinge residues (e.g., Leu959 in JAK2), while its benzamide moiety stabilizes the DFG motif in the active conformation. This binding prevents phosphorylation-induced activation of STAT proteins (particularly STAT3/5), thereby abrogating cytokine-driven proliferation and inflammation in myelofibrosis. Structural analyses confirm 10-fold higher selectivity for JAK1 (IC₅₀ = 11 nM) and JAK2 (IC₅₀ = 18 nM) over JAK3 (IC₅₀ = 155 nM) due to steric hindrance from JAK3’s unique Gly-rich loop [5] [7].
Momelotinib exhibits minimal activity against JAK3 (IC₅₀ = 155 nM) compared to JAK1/JAK2, attributed to divergent residues in the ATP-binding cleft. JAK3’s Val966 residue (equivalent to JAK2’s Gly935) reduces hydrophobic interactions with momelotinib’s cyanomethylbenzamide group. This selectivity minimizes immunosuppressive risks, preserving γc cytokine signaling (e.g., IL-2, IL-4) essential for lymphocyte function [5] [9].
Table 1: Selectivity Profile of Momelotinib
Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
JAK1 | 11 | Suppresses pro-inflammatory cytokines |
JAK2 | 18 | Inhibits aberrant myeloproliferation |
JAK3 | 155 | Limited impact on lymphocyte function |
TYK2 | 17 | Modulates inflammatory responses |
ACVR1 | <50* | Restores iron availability for erythropoiesis |
*Estimated from cellular assays [1] [6].
Momelotinib inhibits ACVR1 (IC₅₀ <50 nM), a bone morphogenetic protein (BMP) type I receptor. This blockade prevents ligand-induced (BMP6/2) phosphorylation of SMAD1/5/8, disrupting their nuclear translocation and hepcidin gene transcription. Hepcidin suppression (up to 90% in murine models) reverses iron sequestration in macrophages and hepatocytes, addressing anemia of inflammation in myelofibrosis [3] [6].
By reducing hepcidin expression, momelotinib prevents hepcidin-mediated internalization of ferroportin—the sole cellular iron exporter. Stabilized ferroportin enhances iron efflux from enterocytes and macrophages into systemic circulation, increasing transferrin saturation and iron availability for erythropoiesis. Clinical studies confirm 40–60% reductions in transfusion burden correlating with hepcidin decline [3] [6].
Fig. 1: Iron Homeostasis Restoration by Momelotinib
[High Hepcidin State] → [Momelotinib Action] → [Restored Iron Flow] Hepcidin binds ferroportin → ACVR1 inhibition ↓ hepcidin → Ferroportin stabilized Iron trapped in macrophages → Iron release ↑ → Iron utilized for Hb synthesis
Concurrent JAK1/2 and ACVR1 inhibition creates a multimodal mechanism:
Table 2: Clinical Efficacy Outcomes from Synergistic Mechanisms
Parameter | Monotherapy Response Rate | Mechanistic Driver |
---|---|---|
Transfusion Independence | 31–43%* | ACVR1 inhibition (hepcidin ↓) |
Splenomegaly Reduction | 26–40%* | JAK2 inhibition (cytokine ↓) |
Symptom Improvement | 28–56%* | Dual JAK/ACVR1 suppression |
*Data from SIMPLIFY-1 and MOMENTUM trials [1] [3].
Table 3: Nomenclature of Momelotinib Mesylate
Identifier Type | Name(s) |
---|---|
IUPAC Name | N-(Cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide methanesulfonate |
Chemical Formula | C₂₄H₂₆N₆O₅S |
CAS Registry | 1056636-07-7 |
Synonyms | CYT387 mesylate; GS-0387; Momelotinib mesylate |
Brand Names | Ojjaara®, Omjjara® |
Molecular Weight | 510.57 g/mol |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8